molecular formula C15H12N4O4 B12717590 Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- CAS No. 103706-85-0

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-

Cat. No.: B12717590
CAS No.: 103706-85-0
M. Wt: 312.28 g/mol
InChI Key: NEFOUVSYDNGVDN-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities . This particular compound is characterized by the presence of a benzamide group, a hydroxy group, and a nitro-substituted benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the coupling of an amine group in o-phenylenediamine with an activated DMF-hydrosilicon mixture, followed by cyclization . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives.

Scientific Research Applications

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially inhibiting key enzymes and disrupting cellular processes . The benzimidazole moiety is known to interact with DNA and proteins, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and nitro groups, along with the benzimidazole core, make it a versatile compound for various applications.

Properties

CAS No.

103706-85-0

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

2-hydroxy-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide

InChI

InChI=1S/C15H12N4O4/c20-14-4-2-1-3-11(14)15(21)17-9-18-8-16-12-6-5-10(19(22)23)7-13(12)18/h1-8,20H,9H2,(H,17,21)

InChI Key

NEFOUVSYDNGVDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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